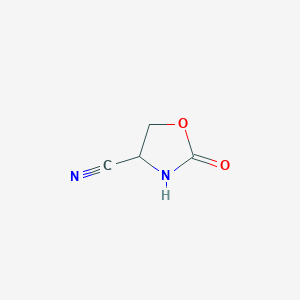![molecular formula C7H3BrN4 B12921494 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile CAS No. 87597-33-9](/img/structure/B12921494.png)
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H4BrN3. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and pharmaceutical chemistry . The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize impurities and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile include:
5-Bromoimidazo[1,2-a]pyrazine: Lacks the nitrile group but shares the imidazo[1,2-a]pyrazine core structure.
3-Bromoimidazo[1,2-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Contains an ester group instead of a nitrile group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the bromine atom and the nitrile group makes it a versatile intermediate for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
87597-33-9 |
|---|---|
Molekularformel |
C7H3BrN4 |
Molekulargewicht |
223.03 g/mol |
IUPAC-Name |
5-bromoimidazo[1,2-a]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-2-10-3-7-11-5(1-9)4-12(6)7/h2-4H |
InChI-Schlüssel |
KEPJAZHQULOGKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=C(N=C2C=N1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)

![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)





![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)

